Libx-A401

ACSL4 inhibitor PPARγ selectivity rosiglitazone analog

LIBX-A401 is the only ACSL4 inhibitor free of PPARγ agonism (IC50 >10 µM), eliminating the metabolic confounding inherent to rosiglitazone. Its >130-fold selectivity over ACSL3 enables unambiguous target attribution in ferroptosis and neurodegeneration research. LUHMES-validated at 2.5 µM. The fully characterized binding mode (Q302, L325, A329) supports medicinal chemistry and mutagenesis rescue experiments. Order now for definitive, publication-ready ACSL4 target engagement data.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
Cat. No. B15570696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLibx-A401
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21NO4/c1-21(20(23)17-6-4-3-5-7-17)14-15-25-18-11-8-16(9-12-18)10-13-19(22)24-2/h3-13H,14-15H2,1-2H3/b13-10+
InChIKeyOYLZLNPWJRORKJ-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LIBX-A401 for ACSL4 Inhibition: Baseline Profile and Procurement Considerations


LIBX-A401 is a potent and selective small-molecule inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), a key enzyme in lipid metabolism implicated in ferroptosis, cancer, and neurodegenerative diseases. Developed through a structure-activity relationship (SAR) campaign based on rosiglitazone, LIBX-A401 was specifically engineered to eliminate peroxisome proliferator-activated receptor gamma (PPARγ) agonism while retaining and enhancing ACSL4 inhibitory activity [1]. The compound binds to ACSL4 in an ATP-dependent manner, stabilizing the C-terminal domain and altering the fatty acid gate region [1]. LIBX-A401 is commercially available as a research tool compound from multiple reputable vendors, with a molecular formula of C20H21NO4 and molecular weight of 339.39 g/mol [2].

Why Generic ACSL4 Inhibitor Substitution Fails: The LIBX-A401 Differentiation Case


The ACSL4 inhibitor landscape suffers from critical selectivity limitations that make simple compound substitution scientifically indefensible. Rosiglitazone, the historical reference inhibitor for ACSL4, displays potent PPARγ agonism with an EC50 of 36 nM, introducing confounding metabolic effects that obscure ACSL4-specific phenotypic interpretation [1]. Other ACSL inhibitors such as triacsin C exhibit pan-ACSL inhibition across multiple family members (ACSL1, ACSL3, ACSL4) [2]. Furthermore, ACSL3 and ACSL4 share 63% sequence identity, yet their functional roles diverge significantly, with ACSL3 primarily driving lipid droplet biogenesis rather than ferroptosis susceptibility [1]. Consequently, a compound lacking verified ACSL4-over-ACSL3 selectivity data cannot reliably attribute observed phenotypes to ACSL4 inhibition. Procurement decisions based solely on nominal ACSL4 inhibition claims without quantitative selectivity profiling risk experimental irreproducibility and erroneous target validation.

LIBX-A401 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


PPARγ Activity Elimination: Direct Comparison of LIBX-A401 vs. Rosiglitazone

LIBX-A401 was derived from rosiglitazone via systematic SAR that included N-methylation of the thiazolidinedione moiety to abolish the acidic character essential for PPARγ activity [1]. In direct comparative assays, LIBX-A401 exhibits no detectable PPARγ activity at 10 μM (IC50 > 10 μM), whereas rosiglitazone potently activates PPARγ with an EC50 of 36 nM, representing a >278-fold improvement in selectivity window [1]. This differentiation is critical because rosiglitazone's PPARγ agonism constitutes a major confounding variable in any study requiring unambiguous attribution of effects to ACSL4 inhibition.

ACSL4 inhibitor PPARγ selectivity rosiglitazone analog

ACSL4 Potency and ACSL3 Selectivity: Quantitative Comparison of LIBX-A401 vs. In-Class ACSL Inhibitors

LIBX-A401 inhibits recombinant human ACSL4 with an IC50 of 0.38 ± 0.03 μM and a binding affinity KD of 0.72 ± 0.12 μM as determined by microscale thermophoresis (MST) [1]. Critically, LIBX-A401 demonstrates no measurable inhibition of ACSL3 at concentrations up to 50 μM (IC50 > 50 μM), establishing a selectivity index exceeding 130-fold for ACSL4 over its closest homolog [1]. In contrast, widely used tool compounds such as triacsin C inhibit multiple ACSL family members non-selectively, while other reported ACSL4 inhibitors lack published selectivity profiling against ACSL3 [2].

ACSL4 inhibition ACSL3 selectivity potency comparison

Binding Site Validation: Mutagenesis-Defined Pharmacophore Differentiating LIBX-A401 from Uncharacterized ACSL4 Binders

LIBX-A401's binding site has been mapped at single-residue resolution through complementary photoaffinity labeling (PAL), molecular dynamics (MD) simulations, and site-directed mutagenesis. PAL identified residue A329 within the fatty acid binding pocket as the covalent attachment site [1]. MD simulations revealed sustained hydrogen bonding with Q302 as critical for high-affinity binding [1]. Mutagenesis studies confirmed functional relevance: the ACSL4(Q302M) mutation increased LIBX-A401's IC50 by 18-fold (from 0.38 μM to 7.1 μM) and KD by 15-fold; the ACSL4(L325F) mutation increased IC50 and KD by approximately 50-fold [1]. This level of binding site characterization is absent for most commercially available ACSL4 inhibitors, including rosiglitazone, triacsin C, and PRGL493.

ACSL4 binding site mutagenesis A329 Q302

Anti-Ferroptotic Efficacy: Cell-Based Functional Validation of LIBX-A401 Across Multiple Disease-Relevant Models

LIBX-A401 demonstrates robust functional anti-ferroptotic activity in cellular assays at concentrations consistent with its enzymatic potency. At 2.5 μM, LIBX-A401 significantly prevented RSL3-induced ferroptotic cell death in HEK293 cells [1]. Equivalent protection was observed in HT-1080 fibrosarcoma cells, a widely used ferroptosis model, at the same 2.5 μM concentration [1]. In LUHMES cells, a non-oncogenic human dopaminergic neuronal model relevant to Parkinson's disease research, LIBX-A401 (2.5 μM) effectively inhibited cell death induced by arachidonic acid (AA) plus iron treatment, a protocol that more closely mimics pathological ferroptosis induction than RSL3 alone [1]. Importantly, LIBX-A401 showed no significant cytotoxicity across six tested cell lines at concentrations up to 10 μM, confirming that the observed protection stems from target engagement rather than non-specific effects [1].

ferroptosis protection RSL3 cell death inhibition Parkinson's model

Binding Kinetics and Mechanism: ATP-Dependent Stabilization Differentiating LIBX-A401 from ATP-Independent ACSL4 Binders

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) revealed that LIBX-A401 binding to ACSL4 requires prior ATP binding. ATP alone stabilizes the ACSL4 C-terminal domain, and this stabilization is significantly enhanced upon LIBX-A401 binding [1]. LIBX-A401 additionally alters peptide sequences within the fatty acid gate domain, a conformational change not induced by ATP alone [1]. This ATP-dependent binding mechanism distinguishes LIBX-A401 from ATP-competitive inhibitors and from inhibitors that bind to apo-ACSL4 conformations. The KD of 0.72 ± 0.12 μM measured by MST confirms reversible, non-covalent binding with affinity consistent with its cellular activity [1].

ATP-dependent binding HDX-MS conformational stabilization

LIBX-A401 Recommended Research Applications Based on Quantified Differentiation Evidence


ACSL4 Target Validation in Ferroptosis Research Requiring PPARγ-Inert Tool Compounds

Researchers investigating ACSL4's role in ferroptosis using cell-based or in vivo models where PPARγ activation would confound interpretation should exclusively select LIBX-A401. Its demonstrated inactivity against PPARγ at concentrations up to 10 μM (IC50 > 10 μM) eliminates the metabolic confounding inherent to rosiglitazone (EC50 = 36 nM), enabling unambiguous attribution of observed anti-ferroptotic effects to ACSL4 inhibition [1]. This is particularly critical for studies in metabolically active tissues (adipose, liver, muscle) where PPARγ signaling exerts profound effects independent of ACSL4.

ACSL4-Specific Phenotypic Screening Where ACSL3 Off-Target Activity Must Be Excluded

Given that ACSL3 and ACSL4 share 63% sequence identity but mediate distinct cellular functions, experiments requiring isoform-specific conclusions demand LIBX-A401's demonstrated >130-fold selectivity for ACSL4 over ACSL3 (IC50 > 50 μM for ACSL3) [1]. This selectivity profile makes LIBX-A401 the preferred tool compound for studies seeking to distinguish ACSL4-dependent phenotypes (ferroptosis sensitivity, PUFA metabolism) from ACSL3-dependent phenotypes (lipid droplet formation, ER stress response). Pan-ACSL inhibitors or compounds lacking published ACSL3 selectivity data are unsuitable for this application.

Parkinson's Disease and Neurodegeneration Models Leveraging LUHMES Neuronal Validation

LIBX-A401 has been functionally validated in LUHMES cells, a human dopaminergic neuronal model relevant to Parkinson's disease research, where it protected against arachidonic acid plus iron-induced ferroptosis at 2.5 μM [1]. Researchers investigating ferroptosis inhibition as a therapeutic strategy for Parkinson's disease, Alzheimer's disease, or ischemia-reperfusion injury should prioritize LIBX-A401 over unvalidated ACSL4 inhibitors lacking neuronal model efficacy data. The compound's established target engagement and lack of cytotoxicity at active concentrations further support its utility in neurodegeneration research [1].

Structure-Guided Medicinal Chemistry and Binding Site Mutagenesis Studies

The fully characterized binding mode of LIBX-A401, including PAL-identified residue A329, MD-simulated hydrogen bonding with Q302, and mutagenesis-validated functional consequences (18-fold IC50 increase for Q302M, 50-fold for L325F), makes it uniquely suitable as a starting point for structure-guided optimization and as a positive control for binding-site mutagenesis rescue experiments [1]. No other commercially available ACSL4 inhibitor offers this level of validated binding-site resolution, positioning LIBX-A401 as the tool of choice for medicinal chemistry campaigns targeting ACSL4 and for mechanistic studies employing mutant protein controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Libx-A401

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.